An In-Depth Technical Guide to N-benzyl-2-cyano-N-methylacetamide
An In-Depth Technical Guide to N-benzyl-2-cyano-N-methylacetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-benzyl-2-cyano-N-methylacetamide is a fascinating, yet not extensively documented, chemical entity that sits at the intersection of several key areas of organic synthesis and medicinal chemistry. Its structure, which combines a cyanoacetamide core with a benzyl and a methyl group on the amide nitrogen, presents a unique scaffold for further chemical exploration. Cyanoacetamide derivatives are widely recognized as versatile synthons in the construction of a diverse array of heterocyclic compounds, many of which exhibit significant biological activity.[1][2] This guide, intended for researchers and professionals in drug development, aims to provide a comprehensive overview of N-benzyl-2-cyano-N-methylacetamide, covering its fundamental identifiers, physicochemical properties, synthetic pathways, potential applications, and essential safety protocols.
Chemical Identity and Core Identifiers
A precise understanding of a compound's identity is paramount for any scientific investigation. This section provides the definitive identifiers for N-benzyl-2-cyano-N-methylacetamide.
| Identifier | Value |
| Chemical Name | N-benzyl-2-cyano-N-methylacetamide |
| CAS Number | 1017040-87-7[3] |
| Molecular Formula | C₁₁H₁₂N₂O |
| Molecular Weight | 188.23 g/mol |
| IUPAC Name | N-benzyl-2-cyano-N-methylacetamide |
| SMILES | CN(CC1=CC=CC=C1)C(=O)CC#N |
| InChI Key | Information not readily available |
It is crucial to distinguish N-benzyl-2-cyano-N-methylacetamide (CAS 1017040-87-7) from its close analogue, N-benzyl-2-cyanoacetamide (CAS 10412-93-8), which lacks the methyl group on the amide nitrogen.[4][5] This substitution significantly alters the molecule's properties and reactivity.
Physicochemical Properties
While specific experimental data for N-benzyl-2-cyano-N-methylacetamide is not extensively published, we can infer some of its properties based on its structure and data from analogous compounds.
| Property | Predicted/Inferred Value |
| Physical State | Likely a solid at room temperature |
| Melting Point | Not reported; likely higher than room temperature |
| Boiling Point | Not reported |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone. Limited solubility in water is anticipated. |
Synthesis of N-benzyl-2-cyano-N-methylacetamide: A Proposed Experimental Protocol
Proposed Synthetic Pathway
The synthesis of N-benzyl-2-cyano-N-methylacetamide can be envisioned as a two-step process starting from the readily available N-benzylmethylamine and a suitable cyanoacetylating agent. A common and effective method involves the use of ethyl cyanoacetate.
Caption: Proposed synthesis of N-benzyl-2-cyano-N-methylacetamide.
Detailed Step-by-Step Methodology
Objective: To synthesize N-benzyl-2-cyano-N-methylacetamide via the amidation of N-benzylmethylamine with ethyl cyanoacetate.
Materials:
-
N-benzylmethylamine
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Ethyl cyanoacetate
-
Toluene (or another suitable high-boiling solvent)
-
Sodium ethoxide (as a potential catalyst, optional)
-
Hydrochloric acid (for workup)
-
Sodium bicarbonate solution (for workup)
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Brine (for workup)
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Anhydrous magnesium sulfate or sodium sulfate (for drying)
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Ethyl acetate and hexanes (for recrystallization)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
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Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve N-benzylmethylamine (1.0 equivalent) in toluene.
-
Addition of Reagents: To the stirred solution, add ethyl cyanoacetate (1.05 to 1.1 equivalents). Rationale: A slight excess of the ethyl cyanoacetate ensures the complete consumption of the amine.
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain reflux for several hours (e.g., 4-12 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting materials. Rationale: Heating is necessary to drive the amidation reaction, which involves the nucleophilic attack of the amine on the ester carbonyl, followed by the elimination of ethanol.
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine. Rationale: The acid wash removes any unreacted amine, the base wash removes any acidic impurities, and the brine wash removes residual water-soluble components.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield pure N-benzyl-2-cyano-N-methylacetamide.
Potential Applications in Drug Development and Organic Synthesis
The true potential of N-benzyl-2-cyano-N-methylacetamide lies in its utility as a versatile building block, or synthon, for the synthesis of more complex molecules, particularly heterocyclic compounds with potential biological activity.
Role as a Synthon
The cyanoacetamide moiety is a well-established precursor in a variety of cyclization reactions. The active methylene group, situated between the electron-withdrawing cyano and carbonyl groups, is readily deprotonated to form a nucleophilic carbanion. This carbanion can then participate in a range of carbon-carbon and carbon-heteroatom bond-forming reactions.
Caption: Synthetic utility of N-benzyl-2-cyano-N-methylacetamide.
Potential Biological Activities
While specific biological activity data for N-benzyl-2-cyano-N-methylacetamide is scarce in the public domain, the broader class of cyanoacetamide derivatives has been investigated for a wide range of therapeutic applications. These include, but are not limited to, antimicrobial, antifungal, and anticancer activities. The presence of the benzyl and methyl groups on the amide nitrogen can influence the lipophilicity and steric profile of the molecule, which in turn can modulate its interaction with biological targets. Further research into the biological activities of this specific compound and its derivatives is warranted.
Safety and Handling
As a Senior Application Scientist, ensuring the safe handling of all chemical compounds is of utmost importance. The following safety precautions are based on the available hazard information for N-benzyl-2-cyano-N-methylacetamide.[3]
Hazard Identification:
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Harmful if swallowed (H302)
-
Harmful in contact with skin (H312)
-
Causes skin irritation (H315)
-
Causes serious eye irritation (H319)
-
Harmful if inhaled (H332)
-
May cause respiratory irritation (H335)
Recommended Handling Procedures:
-
Engineering Controls: Work in a well-ventilated fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE):
-
Wear chemical-resistant gloves (e.g., nitrile).
-
Wear a lab coat.
-
Wear safety glasses or goggles.
-
-
Handling: Avoid generating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Spectral Data Analysis (Predicted)
-
¹H NMR:
-
Aromatic protons of the benzyl group would appear in the range of δ 7.2-7.4 ppm.
-
The methylene protons of the benzyl group would likely appear as a singlet around δ 4.5-4.7 ppm.
-
The methylene protons of the cyanoacetyl group would appear as a singlet around δ 3.5-3.7 ppm.
-
The methyl protons on the nitrogen would appear as a singlet around δ 2.9-3.1 ppm.
-
-
¹³C NMR:
-
The nitrile carbon (C≡N) would be expected in the range of δ 115-120 ppm.
-
The carbonyl carbon (C=O) would appear in the range of δ 165-170 ppm.
-
The aromatic carbons of the benzyl group would be found in the δ 127-138 ppm region.
-
The benzylic methylene carbon would be expected around δ 50-55 ppm.
-
The cyanoacetyl methylene carbon would appear around δ 25-30 ppm.
-
The N-methyl carbon would be found around δ 35-40 ppm.
-
-
FTIR:
-
A sharp, medium intensity peak around 2250 cm⁻¹ corresponding to the C≡N stretch.
-
A strong absorption band around 1650 cm⁻¹ for the amide C=O stretch.
-
C-H stretching vibrations for the aromatic and aliphatic protons in the 2850-3100 cm⁻¹ region.
-
C=C stretching vibrations for the aromatic ring around 1450-1600 cm⁻¹.
-
-
Mass Spectrometry:
-
The molecular ion peak [M]⁺ would be observed at m/z = 188.
-
A prominent fragment ion would be expected at m/z = 91, corresponding to the tropylium cation ([C₇H₇]⁺) from the cleavage of the benzyl group.
-
Conclusion
N-benzyl-2-cyano-N-methylacetamide represents a valuable, yet under-explored, chemical entity with significant potential in synthetic and medicinal chemistry. Its straightforward synthesis and the reactive nature of the cyanoacetamide core make it an attractive starting material for the construction of diverse and complex molecular architectures. This guide has provided a foundational understanding of its identity, properties, synthesis, and potential applications, along with critical safety information. It is our hope that this comprehensive overview will stimulate further research into this promising compound and its derivatives, ultimately contributing to advancements in drug discovery and development.
References
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Australian Journal of Chemistry. (2005). Synthesis of N-Substituted α-Methylene γ-Lactams. [Link]
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Mediterranean Journal of Medical Research. (2025). Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation. [Link]
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Beilstein Journals. Experimental procedures, characterization data for all compounds and copies of NMR spectra. [Link]
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CORE. (2012). SUBSTITUENT EFFECT ON IR, 1H- AND 13C-NMR SPECTRAL DATA IN N-(SUBSTITUTED PHENYL)-2-CYANOACETAMIDES. [Link]
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PMC. (2025). Heteroannulations of cyanoacetamide-based MCR scaffolds utilizing formamide. [Link]
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ResearchGate. (2025). Synthesis of novel cyanoacetamides derivatives and their urease inhibition studies. [Link]
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Chemical Label. N-benzyl-2-cyano-N-methylacetamide. [Link]
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PubChem. N-benzyl-2-cyanoacetamide. [Link]
Sources
- 1. mjpe.periodikos.com.br [mjpe.periodikos.com.br]
- 2. Heteroannulations of cyanoacetamide-based MCR scaffolds utilizing formamide - PMC [pmc.ncbi.nlm.nih.gov]
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